2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with 9H-xanthene-9-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the xanthene moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the xanthene ring structure .
Scientific Research Applications
2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating FFAR4 activity, which is involved in metabolic processes and inflammation.
Medicine: Potential therapeutic applications in treating metabolic disorders such as diabetes and obesity, as well as inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The compound exerts its effects by selectively antagonizing FFAR4, a G protein-coupled receptor expressed in various tissues, including the intestine, adipocytes, and macrophages. By inhibiting FFAR4, 2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide can modulate signaling pathways involved in inflammation and metabolic regulation. This includes the inhibition of toll-like receptor and tumor necrosis factor-alpha (TNF-α) signaling pathways, which are mediated by β-arrestin2 and transforming growth factor-beta-activated kinase 1 (TAB1) .
Comparison with Similar Compounds
Similar Compounds
4-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide: A closely related compound with similar FFAR4 antagonistic properties.
N-xanthen-9-yl-p-toluenesulfonamide: Another sulfonamide derivative with comparable biological activity
Uniqueness
2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as an FFAR4 antagonist. This makes it a valuable tool in studying FFAR4-related pathways and developing potential therapeutic agents .
Properties
IUPAC Name |
2-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-14-8-2-7-13-19(14)25(22,23)21-20-15-9-3-5-11-17(15)24-18-12-6-4-10-16(18)20/h2-13,20-21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMZCYGZOIVKEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979292 | |
Record name | 2-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-79-7 | |
Record name | NSC31122 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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